Product packaging for 16-Iodohexadecanoic acid(Cat. No.:CAS No. 78774-43-3)

16-Iodohexadecanoic acid

Cat. No.: B10858937
CAS No.: 78774-43-3
M. Wt: 382.32 g/mol
InChI Key: RNTWMPKPEATMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Iodohexadecanoic acid is an iodinated fatty acid analog developed as a tool for investigating cardiac metabolism. Its primary research value lies in tracing the uptake and utilization of long-chain fatty acids in the myocardium. Studies on closely related compounds, such as 123I-16-iodo-9-hexadecenoic acid (IHA), have demonstrated that after injection, the compound's time course in isolated perfused rat hearts can be measured externally. The resulting time-activity curves can be analyzed using multi-compartment mathematical models to quantitatively distinguish between different metabolic fates of the fatty acid, including its storage in esterified pools and its oxidation . This makes this compound a valuable probe for non-invasively assessing metabolic shifts in the heart under various physiological and pathological conditions. Research applications include studying the effects of ischemia, anoxia, or the influence of various substrates and drugs on fatty acid metabolism. For instance, the presence of glucose and insulin has been shown to increase the storage of related iodinated fatty acids and decrease their oxidation . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31IO2 B10858937 16-Iodohexadecanoic acid CAS No. 78774-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78774-43-3

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

16-iodohexadecanoic acid

InChI

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)

InChI Key

RNTWMPKPEATMJA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Origin of Product

United States

Synthetic Methodologies for 16 Iodohexadecanoic Acid Research Probes

Precursor Synthesis and Chemical Derivatization

The creation of 16-iodohexadecanoic acid begins with the synthesis of suitable precursors that are later modified to incorporate iodine. A common and inexpensive starting material for producing omega-halogenated fatty acids is the corresponding lactone. google.com For this compound, a potential precursor is 16-hydroxyhexadecanoic acid, which can be derived from the saponification (hydrolysis) of hexadecanolide. google.com

Once the hydroxy fatty acid is obtained, the terminal hydroxyl group must be converted into a good leaving group to facilitate the subsequent introduction of iodine. This is typically achieved by tosylation, where the hydroxy fatty acid is reacted with p-toluenesulfonyl chloride to form a tosylate. google.com This derivatization renders the terminal carbon atom susceptible to nucleophilic attack by an iodide ion.

Another approach involves starting with dicarboxylic acids. For instance, hexadecanedioic acid can be chemically modified to serve as a precursor for radiolabeling. researchgate.net Furthermore, the synthesis of precursors for related branched-chain fatty acids, such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), has been achieved through multi-step sequences, including Friedel-Crafts acylation of thiophene, to construct the carbon skeleton before introducing the iodine. iaea.orgosti.gov

The table below summarizes common precursors and their starting materials.

Table 1: Precursors for this compound Synthesis
Precursor CompoundStarting MaterialKey TransformationReference
16-Hydroxyhexadecanoic acidHexadecanolideSaponification google.com
16-Tosyloxyhexadecanoic acid16-Hydroxyhexadecanoic acidTosylation google.com
16-Bromohexadecanoic acidNot specifiedBromination snmjournals.org
Hexadecanedioic acidNot specifiedFunctional group manipulation researchgate.net

Nucleophilic Substitution Reactions for Halogen Incorporation

The incorporation of iodine into the hexadecanoic acid backbone is most commonly accomplished through a nucleophilic substitution reaction, specifically a halogen exchange reaction known as the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jp This method involves reacting an alkyl halide or sulfonate precursor with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). snmjournals.orgmanac-inc.co.jp The reaction proceeds via an SN2 mechanism, where the iodide ion displaces a leaving group, such as bromide or tosylate, at the terminal carbon position. manac-inc.co.jplibretexts.org

For the synthesis of non-radioactive this compound, a precursor like 16-bromohexadecanoic acid can be used. snmjournals.org The process for radioiodination is analogous, where a radioactive iodide salt (e.g., Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]) is used as the nucleophile. snmjournals.orgacs.org The efficiency of this exchange is crucial for producing high-purity radiolabeled compounds. The choice of leaving group is important; while chlorides and bromides are commonly used, the reaction to displace them with iodide is favorable. manac-inc.co.jp

Key features of this method include:

High Yields: Halogen exchange reactions can be very efficient, with radiochemical yields often exceeding 90%. acs.org

Regioselectivity: The substitution occurs specifically at the omega (ω) position where the leaving group is located.

Versatility: The method is applicable for incorporating various iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I). nih.gov

The general reaction is as follows:

X-(CH₂)₁₅-COOH + NaI* → I-(CH₂)₁₅-COOH + NaX (where X = Br, Cl, OTs and I = a radioisotope of iodine)

This nucleophilic substitution pathway is a cornerstone for synthesizing both stable and radioactively labeled omega-iodinated fatty acids for research. snmjournals.orgnih.gov

Radiolabeling of Omega-Iodinated Hexadecanoic Acid Analogs

Radiolabeling involves incorporating a radioactive isotope into a molecule. For hexadecanoic acid, the isotopes of iodine—¹²³I, ¹²⁵I, and ¹³¹I—are of significant interest for diagnostic imaging and preclinical research. acs.org

Iodine-123 is a preferred radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging due to its favorable physical properties, including a 13.3-hour half-life and 159 keV gamma photon emission. iaea.org The production of [¹²³I]-16-iodohexadecanoic acid ([¹²³I]IHDA) is typically achieved via isotopic exchange or nucleophilic substitution.

In one common method, non-radioactive this compound is reacted with Na[¹²³I] in refluxing acetone. acs.org This isotopic exchange reaction can achieve radiochemical yields higher than 95%. acs.org Another established route is the nucleophilic displacement of a bromine atom from a precursor like 16-bromo-9-hexadecenoic acid using [¹²³I]iodide. snmjournals.org Though both methods are suitable, the iodide replacement on a bromo-precursor is often preferred as it results in a true analog molecule rather than simply exchanging isotopes on a pre-existing iodo-compound. snmjournals.org The synthesis of related branched-chain analogs, such as [¹²³I]-16-iodo-3-methyl-hexadecanoic acid ([¹²³I]MIHA), has also been reported for myocardial viability assessment. nih.govthegoodscentscompany.com

Iodine-125 is frequently used in preclinical and in vitro studies due to its longer half-life (approximately 60 days). acs.org A series of [ω-¹²⁵I]iodo-fatty acids, including analogs of hexadecanoic acid, have been synthesized to serve as molecular probes. nih.gov The labeling techniques are similar to those for ¹²³I, primarily relying on nucleophilic substitution.

For example, 15-(p-[¹²⁵I]-iodophenyl)-3-R,S-methylpentadecanoic acid ([¹²⁵I]BMIPP), a phenyl-analogue of iodo-fatty acids, is synthesized for comparative biological studies. scispace.com The synthesis of terminally iodinated fatty acids, such as [¹²⁵I]-19-iodo-3(RS)-methyl-18-nonadecenoic acid, has been accomplished through iododestannylation of a tri-n-butylstannyl precursor, demonstrating an alternative to simple halogen exchange. osti.gov Oxidative methods using agents like Iodogen or Chloramine-T are also standard for radioiodination, particularly for peptides and proteins, but can be adapted for small molecules. revvity.comspringernature.com These methods involve oxidizing the [¹²⁵I]iodide to a more reactive electrophilic species. revvity.com

Iodine-131 is utilized for both imaging and radiotherapy. acs.orgnih.gov The synthesis of [¹³¹I]-16-iodohexadecanoic acid often follows the same nucleophilic substitution pathway used for other isotopes. google.com A well-documented procedure involves preparing a 16-tosylate-hexadecanoic acid precursor, which is then reacted with Na[¹³¹I]. google.com This process has been reported to achieve an incorporation of 89% of the initial ¹³¹I into the fatty acid. google.com

The comparison of myocardial uptake between [¹³¹I]iodo-9-telluraheptadecanoic acid and [¹³¹I]iodopalmitic acid (this compound) has been studied to understand the mechanisms of in vivo deiodination. nih.gov These studies rely on the successful synthesis of the ¹³¹I-labeled compounds to investigate their metabolic fate. nih.gov

The following table summarizes the production details for different radioiodinated analogs.

Table 2: Radiolabeling Methods for Iodohexadecanoic Acid Analogs
RadioisotopeMethodPrecursorRadiochemical YieldReference
¹²³I Isotopic ExchangeThis compound>95% acs.org
¹²³I Nucleophilic Substitution16-Bromo-9-hexadecenoic acidNot specified snmjournals.org
¹²³I Electrophilic IodinationProtohypericin monocarboxylic acid (for MIHA analog)>75% nih.gov
¹²⁵I IododestannylationMethyl (E)-19-(tri-n-butylstannyl)-3(RS)-methyl-18-nonadecenoateNot specified osti.gov
¹³¹I Nucleophilic Substitution16-Tosyloxy-hexadecanoic acid89% google.com

Catalytic Approaches in Radiosynthesis

While direct nucleophilic substitution is effective, catalytic approaches can enhance the efficiency, speed, and conditions of radiosynthesis. mdpi.commdpi.com In the context of radioiodination, catalysis is often employed to improve the yield and rate of halogen exchange reactions. nih.gov

For nucleophilic radioiodination, copper salts can be used as catalysts. nih.gov The mechanism is believed to involve the formation of an intermediate Cu-aryl halide complex, which facilitates the nucleophilic attack of radioactive iodine on the carbon-halogen bond. nih.gov While often applied to aryl halides, this principle can be extended to improve substitution on alkyl halides under certain conditions.

Another catalytic strategy involves phase-transfer catalysis. This technique is useful when the reactants (e.g., an organic precursor and an aqueous solution of NaI*) are in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the iodide anion from the aqueous phase to the organic phase, thereby accelerating the reaction.

The development of novel catalysts, including task-specific ionic liquids and organocatalysts, continues to be an active area of research to make radiosynthesis greener, faster, and more efficient. mdpi.commdpi.com

Phase Transfer Catalysis in Halogen Exchange Reactions

Phase transfer catalysis (PTC) is a powerful synthetic method that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). fzgxjckxxb.comacenet.edu This technique is particularly useful for nucleophilic substitution reactions, including the halogen exchange required to produce this compound. In this context, a precursor molecule, such as 16-bromohexadecanoic acid, is dissolved in an organic solvent, while a source of iodide, typically an inorganic salt like sodium iodide or potassium iodide, resides in an aqueous or solid phase.

The core principle of PTC involves a catalyst, usually a quaternary ammonium or phosphonium (B103445) salt (e.g., a tetrabutylammonium (B224687) salt), which is soluble in the organic phase due to its lipophilic alkyl groups. acenet.edutaylorandfrancis.com This catalyst transports the iodide anion from the aqueous/solid phase into the organic phase by forming a lipophilic ion pair. mdpi.com Once in the organic phase, the "naked" and highly reactive iodide anion can efficiently displace the bromide or another leaving group (like a tosylate) on the hexadecanoic acid chain, forming the desired 16-iodo-product. fzgxjckxxb.com This process allows the reaction to proceed under mild conditions with improved reaction rates and yields. acenet.edu The catalyst then returns to the aqueous phase to repeat the cycle. acenet.edu

ComponentRole in PTC Halogen ExchangeExample
Substrate The precursor molecule containing a leaving group.16-Bromohexadecanoic acid, Methyl 16-tosyloxyhexadecanoate
Organic Phase A nonpolar solvent to dissolve the substrate.Toluene, Acetonitrile (B52724), Dichloromethane
Aqueous/Solid Phase Source of the nucleophile (iodide).Aqueous solution of Sodium Iodide (NaI) or Potassium Iodide (KI)
Phase Transfer Catalyst Transports the iodide anion into the organic phase.Tetrabutylammonium bromide (TBAB), Cinchona alkaloids

This table illustrates the typical components and their functions in a phase transfer catalysis system for synthesizing this compound.

Nickel-Catalyzed Halogen Exchange Methodologies

Modern organic synthesis has seen the rise of transition-metal catalysis for performing challenging transformations, including carbon-halogen bond formation. researchgate.net Nickel-catalyzed methodologies represent a potent strategy for halogen exchange reactions, offering an alternative to traditional nucleophilic substitution. researchgate.net These methods can be applied to convert alkyl or aryl halides and triflates into their corresponding iodides under mild conditions. chemistryviews.org

The general mechanism for a nickel-catalyzed halogen exchange involves a catalytic cycle. chemistryviews.org Typically, a Ni(II) precatalyst, such as NiCl₂, is reduced in situ by a stoichiometric reductant like zinc or manganese powder to an active Ni(0) species. chemistryviews.orgnih.gov This Ni(0) complex then undergoes oxidative addition with the starting alkyl halide (e.g., 16-bromohexadecanoic acid), forming an alkyl-Ni(II)-halide intermediate. chemistryviews.org In the presence of an iodide source, a halogen exchange occurs on the nickel center, followed by reductive elimination to release the final product, this compound, and regenerate the Ni(0) catalyst for the next cycle. chemistryviews.org The use of ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), is often crucial for stabilizing the nickel intermediates and promoting the catalytic process. nih.gov While broadly applicable, these methods provide a pathway to achieve halogen exchange with high functional group tolerance. chemistryviews.org

ComponentRole in Nickel-Catalyzed Halogen ExchangeExample
Substrate The precursor molecule containing a leaving group.16-Bromohexadecanoic acid, 16-Chlorohexadecanoic acid
Catalyst The transition metal precatalyst.Nickel(II) chloride (NiCl₂), NiCl₂(dme)
Ligand Stabilizes the nickel catalyst and modulates reactivity.2,2'-Bipyridine, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
Reductant Reduces the Ni(II) precatalyst to the active Ni(0) state.Zinc (Zn) powder, Manganese (Mn) powder
Iodide Source Provides the iodine atom for the exchange.Sodium Iodide (NaI), Magnesium Iodide (MgI₂)
Solvent The reaction medium.N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP)

This table outlines the key components involved in a typical nickel-catalyzed halogen exchange reaction for producing iodoalkanes.

Considerations for Radiochemical Yield and Purity in Research Synthesis

In the context of preparing radio-labeled probes like [¹²³I]- or [¹²⁵I]-16-iodohexadecanoic acid, the radiochemical yield (RCY) and radiochemical purity (RCP) are paramount metrics. nih.govresearchgate.net The RCY is defined as the amount of radioactivity present in the isolated final product, expressed as a percentage of the starting radioactivity, after correcting for decay. acs.orgkcl.ac.uk The RCP refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. acs.orgkcl.ac.uk Achieving high RCY and RCP is critical for ensuring the efficacy and accuracy of subsequent research applications.

Several factors significantly influence the outcome of a radioiodination synthesis:

Reaction Temperature : Temperature is a critical factor; while elevated temperatures can accelerate the reaction, they can also promote the degradation of sensitive substrates or lead to undesirable side reactions. nih.gov For instance, in reactions using certain oxidizing agents, higher temperatures can cause chlorination or polymerization, thereby reducing the yield of the desired iodinated product. researchgate.net

Reaction Time : The duration of the reaction must be optimized. Sufficient time is needed for the exchange to occur, but prolonged reaction times can lead to the decomposition of the product and a decrease in RCY. researchgate.net

pH of the Medium : The pH of the reaction mixture can dramatically affect the stability of the reactants and the reaction rate, requiring careful optimization for each specific protocol. researchgate.netiaea.org

Precursor and Reagent Concentration : The amount and purity of the precursor (e.g., 16-bromohexadecanoic acid) and the concentration of reagents like the iodide source and any catalysts are crucial. iaea.org Using an excess of non-radioactive iodide in isotopic exchange reactions can lead to products with low molar activity. acs.org

Method of Purification : After the reaction, purification is essential to separate the labeled product from unreacted radioiodide and other chemical impurities. google.com Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to ensure high radiochemical purity. researchgate.net

Studies on radioiodinated fatty acids have reported high radiochemical yields and purities under optimized conditions. For example, isotopic exchange reactions in acetone have been shown to produce ¹²³I-labeled fatty acids with an RCY greater than 95%. acs.org For a related compound, a radiochemical purity of ≥97.6% has been reported. researchgate.net The synthesis of meta-iodobenzylguanidine (M-IBG) using an iodide exchange technique can achieve radiochemical yields of 90–98%. snmjournals.org

ParameterInfluence on SynthesisResearch FindingCitation
Radiochemical Yield (RCY) Isotopic exchange in acetone>95% for ¹²³I-fatty acids acs.org
Radiochemical Purity (RCP) Final product after purification≥97.6% for a related fatty acid analog researchgate.net
Reaction Temperature Affects reaction rate and side productsHigh temperatures can cause formation of chlorinated by-products. researchgate.net
Stereoisomeric Purity Important for biological specificityUptake and metabolism can differ between R and S stereoisomers. google.com

This table summarizes key findings and considerations regarding the yield and purity of radioiodinated fatty acids used in research.

Biochemical and Metabolic Mechanisms of 16 Iodohexadecanoic Acid

Cellular Uptake and Transport Mechanisms of Fatty Acid Analogs

The entry of long-chain fatty acids and their analogs, such as 16-Iodohexadecanoic acid, into cells is a complex process that is not entirely understood. It is believed to involve both passive diffusion and protein-mediated transport. nih.gov Once dissociated from albumin in the bloodstream, these fatty acids interact with the cell membrane. nih.gov

Several proteins are implicated in the transport of fatty acids across the plasma membrane, including:

CD36 (Fatty Acid Translocase): This protein is a key player in the uptake of long-chain fatty acids in various tissues. nih.govnih.gov

Fatty Acid Transport Proteins (FATPs): This family of proteins, particularly FATP1-6, is thought to facilitate the transport and activation of fatty acids. nih.govnih.gov

Fatty Acid Binding Proteins (FABPs): Both plasma membrane-associated (FABPpm) and cytosolic (FABPc) forms are involved in binding and trafficking fatty acids within the cell. nih.govnih.gov

While the precise mechanisms for this compound are not as extensively detailed as for natural fatty acids, it is presumed to utilize these existing cellular pathways for uptake. Studies on similar halogenated fatty acids suggest that they are taken up by myocardial cells, indicating an effective transport into the cell interior. oup.comnih.gov

Intracellular Fate and Metabolic Pathways

Once inside the cell, this compound is subjected to the same metabolic machinery as its natural counterparts. Its journey involves activation, transport into mitochondria, and subsequent breakdown or storage.

Beta-Oxidation Process and Iodide Release

The primary catabolic pathway for fatty acids is beta-oxidation, which occurs within the mitochondria. For this compound to be oxidized, it must first be activated to its acyl-CoA derivative. This activated form is then transported into the mitochondrial matrix.

Esterification into Complex Lipids (Triglycerides, Polar Lipids)

Not all this compound that enters the cell is immediately directed to beta-oxidation. A significant portion can be esterified and incorporated into more complex lipid structures. This process serves as a temporary storage mechanism. Research has demonstrated that this compound is incorporated into both triglycerides and polar lipids. oup.comnih.govoup.com

The distribution between these lipid pools can be influenced by the metabolic state of the cell. For instance, in the presence of glucose, the esterification of this compound is more active, leading to increased storage in triglycerides and polar lipids. oup.comnih.govoup.com

Metabolic Trapping Principles

The concept of "metabolic trapping" is crucial in the context of radiolabeled fatty acid analogs used in medical imaging. This principle relies on the idea that the analog is taken up and initially metabolized by the cell in a manner similar to the natural compound. However, at a certain point in the metabolic pathway, the analog or its metabolite becomes trapped within the cell.

For some fatty acid analogs, this trapping is due to the inability of a modified metabolite to proceed further down the metabolic pathway, leading to its accumulation. nih.gov In the case of this compound, while it does undergo beta-oxidation, the slow diffusion of the released iodide from the mitochondria can be considered a form of transient trapping. iaea.org Furthermore, its incorporation into complex lipids also represents a form of metabolic sequestration. oup.comnih.gov

Comparative Metabolism with Natural Fatty Acids and Other Analogs

The metabolism of this compound shares many similarities with natural fatty acids like palmitic acid, but there are also key differences, particularly in the rate of metabolism and the nature of the metabolic products.

FeatureThis compoundNatural Fatty Acids (e.g., Palmitic Acid)Other Fatty Acid Analogs (e.g., Phenylpentadecanoic acid)
Uptake Utilizes cellular fatty acid uptake mechanisms. oup.comnih.govUtilizes cellular fatty acid uptake mechanisms. nih.govUtilizes cellular fatty acid uptake mechanisms. researchgate.netsnmjournals.org
Beta-Oxidation Undergoes beta-oxidation with the release of iodide. oup.comnih.goviaea.orgUndergoes complete beta-oxidation to acetyl-CoA.Metabolism can be blocked or altered depending on the modification. iaea.org
Metabolic Rate The rate of metabolism can be influenced by the release of iodide from the mitochondria. iaea.orgThe rate is regulated by the energy needs of the cell.Varies significantly based on the specific analog. researchgate.netsnmjournals.org
Esterification Incorporated into triglycerides and polar lipids. oup.comnih.govoup.comReadily esterified into triglycerides and phospholipids.Esterification patterns can differ from natural fatty acids. snmjournals.org
Metabolic Trapping Exhibits transient trapping due to slow iodide efflux and incorporation into lipids. iaea.orgNot typically considered a "trapped" tracer as its metabolites are readily utilized or cleared.Many are designed for enhanced metabolic trapping for imaging purposes. nih.goviaea.org

Studies comparing this compound with other analogs like 15-p-iodophenylpentadecanoic acid (IPPA) have shown differences in their metabolic kinetics, including back diffusion and the rate of clearance of catabolites. researchgate.netsnmjournals.org

Influences of Exogenous Substrates on this compound Metabolism

The metabolic fate of this compound is not static and can be significantly influenced by the availability of other energy sources, particularly glucose. Research on isolated rat hearts has shown that the presence of glucose in the perfusion medium reduces the rate of beta-oxidation of this compound. oup.comnih.govoup.com

This reduction in oxidation is accompanied by an increase in the esterification of the fatty acid analog into triglycerides and polar lipids. oup.comnih.govoup.com This demonstrates a shift in the metabolic preference of the myocardial cells from fatty acid oxidation to glucose utilization when both substrates are available. This phenomenon is a key aspect of cardiac energy metabolism regulation.

The table below summarizes the effect of glucose on the distribution of radioactivity from this compound in different cellular fractions of the rat myocardium.

Cellular FractionWithout GlucoseWith Glucose
Total Cardiac Activity LowerHigher oup.comnih.gov
Organic Fraction Activity LowerHigher oup.comnih.gov
Free Fatty Acid Activity Very LowVery Low oup.comnih.gov
Triglyceride Activity HighHigher oup.comnih.gov
Polar Lipid Activity HighHigher oup.comnih.gov
Mitochondrial Organic Phase 76%61% oup.com
Cytoplasmic Aqueous Phase 80%73% oup.com

These findings underscore the intricate regulation of fatty acid metabolism and how it adapts to the availability of alternative energy substrates.

Applications in Preclinical Research Models

In Vitro Studies Using Cell Culture Systems

Investigations of Protein Palmitoylation

Protein palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is crucial for regulating protein trafficking, localization, and function. nih.gov The radiolabeled analog, 16-[¹²⁵I]iodohexadecanoic acid (¹²⁵I-IC16), serves as a surrogate for palmitate in cell culture studies, enabling the metabolic labeling and subsequent detection of palmitoylated proteins. nih.govnih.gov This method offers distinct advantages over the use of tritiated palmitate ([³H]palmitate), including minimal metabolic interconversion and the emission of gamma radiation, which allows for more rapid detection via phosphorimaging. nih.gov

Researchers have employed ¹²⁵I-IC16 to investigate the palmitoylation status of specific proteins. For example, studies have confirmed the palmitoylation of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux. ahajournals.orgahajournals.org Metabolic labeling of Human Embryonic Kidney (HEK) 293 cells expressing ABCA1 with ¹²⁵I-iodopalmitate demonstrated that the protein is robustly palmitoylated. ahajournals.orgahajournals.org Further investigation revealed that this modification occurs on cysteine residues within the N-terminal region of ABCA1. ahajournals.orgahajournals.org

Similarly, the palmitoylation of certain Rho GTPases, such as RhoB and TC10, has been demonstrated through metabolic labeling with 16-[¹²⁵I]iodohexadecanoic acid in cell cultures. nih.gov The incorporation of the radiolabel into these proteins confirmed their status as palmitoylated proteins. nih.gov In another study, the iodinated palmitate analog was used to assess the palmitoylation levels of the adaptor protein PAG/Cbp in a murine T cell hybridoma. aai.org

Cell LineProtein StudiedKey Finding
HEK 293ATP-binding cassette transporter A1 (ABCA1)ABCA1 is robustly palmitoylated in its N-terminus. ahajournals.orgahajournals.org
COS-7Chimeric Green Fluorescent Proteins (GFPs) with N-terminal acylation signalsConfirmed that short N-terminal peptide sequences are sufficient for palmitoylation. molbiolcell.org
Kidney Cortex CellsGFP-RhoB, GFP-TC10Confirmed that RhoB and TC10 are palmitoylated. nih.gov
Murine T Cell HybridomaLinker for Activation of T cells (LAT), Phosphoprotein associated with GEMs (PAG/Cbp)Assessed palmitoylation levels following glucocorticoid treatment. aai.org

Analysis of Cellular Fatty Acid Uptake and Lipid Metabolism

The study of cellular fatty acid uptake and metabolism is fundamental to understanding cellular energy homeostasis and the pathogenesis of metabolic diseases. Long-chain fatty acids enter cells through both passive diffusion and protein-mediated transport mechanisms involving proteins like FAT/CD36, FABPpm, and FATPs. imrpress.com Once inside the cell, they are activated to acyl-CoA and directed towards various metabolic pathways, including esterification into complex lipids or β-oxidation for energy production. imrpress.com

16-Iodohexadecanoic acid has been utilized to probe these processes in cell culture systems. For instance, in the context of ABCA1 research, inhibiting palmitoylation was shown to disrupt the normal trafficking of the transporter, thereby affecting its ability to mediate lipid efflux. ahajournals.orgahajournals.org This highlights the integral role of fatty acid modifications in the broader processes of lipid transport and metabolism. The use of the analog allowed researchers to link a specific lipid modification to a functional outcome in cellular lipid handling. ahajournals.orgahajournals.org

Ex Vivo and Isolated Organ Perfusion Studies

Isolated Heart Models for Metabolic Kinetic Analysis

Isolated perfused heart models provide a powerful ex vivo system to study myocardial metabolism under controlled conditions, free from systemic influences. Radioiodinated this compound has been extensively used in isolated rat hearts to investigate the kinetics of myocardial fatty acid uptake and metabolism. nih.govoup.comnih.gov Following a bolus injection of ¹²⁵I-labeled this compound (IHDA) into working rat hearts, the clearance of radioactivity from the myocardium can be monitored over time. nih.gov

These studies have shown that the presence of glucose in the perfusion buffer reduces the rate of fatty acid oxidation and leads to increased esterification of the fatty acid into triglycerides and polar lipids. nih.govoup.com The metabolic fate of IHDA has been compared to that of other fatty acid tracers, such as 15-p-iodophenylpentadecanoic acid (IPPA) and [1-¹⁴C]palmitic acid. nih.govnih.gov Such comparative analyses have revealed differences in their metabolic handling, with IPPA clearance being more sensitive to the rate of fatty acid oxidation. nih.gov Furthermore, experiments using inhibitors of β-oxidation have confirmed that the clearance kinetics of IHDA are sensitive to impairments in this metabolic pathway. nih.goviaea.org

Experimental ModelTracer(s)Key Findings
Isolated Perfused Rat Heart(16-¹²³I)iodohexadecenoic acidGlucose reduces fatty acid oxidation and increases esterification into triglycerides and polar lipids. nih.govoup.comoup.com
Isolated Working Rat Heart¹²⁵I-IHDA, ¹²⁵I-IPPAIPPA clearance is more sensitive to fatty acid oxidation rates than IHDA clearance. nih.gov
Isolated Perfused Rat Heart¹²⁵I-IHDA, ³H-Palmitic AcidClearance of the iodide label from IHDA is slower than the clearance of tritiated water from palmitate oxidation, indicating that iodide efflux from the mitochondria is a rate-limiting step. iaea.org

Subcellular Distribution Studies in Isolated Tissues

To understand the intracellular fate of fatty acids, researchers have analyzed the subcellular distribution of this compound in isolated tissues. In studies using isolated rat hearts perfused with radioiodinated 16-iodohexadecenoic acid, the distribution of radioactivity within different cellular compartments was examined. nih.govoup.com

These investigations revealed that in the mitochondrial fraction, the majority of the radioactivity was recovered in the organic phase, particularly as polar lipids. nih.govoup.com Conversely, in the non-mitochondrial fraction, a much higher proportion of the activity was found in the aqueous phase. nih.govoup.com This distribution pattern suggests that the iodo-fatty acid is taken up by the myocardial cells and enters the mitochondria, where it undergoes metabolism, leading to the release of iodide. nih.govoup.com The data supports the concept that omega-iodinated fatty acids are suitable tracers for studying myocardial metabolism as they undergo oxidation without significant early deiodination. nih.govoup.com

In Vivo Animal Model Research

In vivo studies in animal models are essential for understanding the physiological and pathophysiological roles of fatty acid metabolism in a whole-organism context. Biodistribution studies in Swiss mice using a Gallium-68 (⁶⁸Ga) labeled version of hexadecanoic acid showed low myocardial uptake. researchgate.net In a study involving dogs, the regional myocardial distribution of ¹²⁵I-16-iodo-9-hexadecenoic acid was determined following the occlusion of a coronary artery. researchgate.net This research helps in evaluating the potential of such tracers for imaging myocardial perfusion and metabolism in ischemic conditions.

Small Animal Imaging Studies (e.g., Rodents)

In rodent models, particularly rats, radioiodinated 16-IHA has been instrumental in the external study of myocardial metabolism. nih.gov Studies using isolated rat hearts have demonstrated that 16-IHA is taken up by myocardial cells and undergoes oxidation. nih.gov The kinetics of its metabolism can be monitored using external detectors, providing insights into intracellular metabolic pathways. nih.gov For instance, research has shown that the presence of glucose alters the metabolic fate of 16-IHA, increasing its esterification into triglycerides and polar lipids while reducing its oxidation. nih.gov

Mathematical models have been developed and validated to quantify the intracellular metabolism of 16-IHA from time-activity curves obtained through external measurements in isolated rat hearts. nih.gov These models allow for the estimation of 16-IHA distribution within different metabolic pools, such as free fatty acid, esterified forms, and iodide. nih.gov This approach has proven useful for studying the metabolic effects of ischemia, anoxia, and various substrates or drugs on the heart. nih.gov Furthermore, comparisons have been made between 16-IHA and other fatty acid tracers, like 15-p-iodophenylpentadecanoic acid (IPPA), to evaluate their respective kinetic profiles in the rat heart. researchgate.net

Beyond the heart, nanoemulsions of iodinated fatty acids, including this compound, are being explored for computed tomography (CT) imaging of brown and beige adipose tissue in mice. google.com

Large Animal Model Investigations (e.g., Canine, Swine)

Large animal models, such as canines and swine, are crucial for translational research, bridging the gap between basic science and clinical applications in cardiovascular disease. nih.govnih.gov While specific studies focusing solely on 16-IHA in these models are less frequently detailed in the provided context, the use of large animals in studying myocardial ischemia, infarction, and heart failure is well-established. nih.gov Canine models have been pivotal in understanding the time course of myocardial injury during ischemia and the effects of interventions on left ventricular remodeling post-infarction. nih.gov Swine models are also extensively used due to anatomical and physiological similarities to humans, particularly in studies of myocardial infarction and pressure overload-induced heart failure. nih.govnih.gov The principles of using fatty acid tracers to assess metabolism in these models are applicable, providing a platform to investigate compounds like 16-IHA in a setting that more closely mimics human physiology.

Biodistribution and Pharmacokinetic Assessments in Research Animals

Biodistribution and pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like 16-IHA. uio.no In rats, following injection, the time course of radioactivity from labeled 16-IHA in the heart can be analyzed to understand its washout from the vasculature and its clearance from the tissue. researchgate.net Studies have shown that terminally iodinated straight-chain fatty acids like 16-IHA are rapidly metabolized by the myocardium. researchgate.net

A significant aspect of their pharmacokinetics is the release of free iodide as a result of beta-oxidation in both the myocardium and the liver, which can contribute to radioactivity in the blood pool. researchgate.net The distribution of radioactivity within different cellular fractions has been examined. For example, in isolated rat hearts, the mitochondrial fraction shows activity primarily in the organic phase, particularly as polar lipids, while the non-mitochondrial fraction has higher activity in the aqueous phase. nih.gov These detailed assessments in research animals are critical for validating the utility of 16-IHA as a metabolic tracer and for interpreting imaging results accurately. nih.govresearchgate.net

Contributions to Understanding Disease Pathophysiology in Animal Models

Myocardial Metabolic Perturbations

16-IHA has been a key tool in elucidating myocardial metabolic perturbations in various animal models of heart disease. The heart relies heavily on fatty acid oxidation for energy, and disruptions in this process are a hallmark of many cardiac pathologies. frontiersin.org By tracing the uptake and metabolism of 16-IHA, researchers can non-invasively assess changes in myocardial fatty acid utilization.

In isolated rat hearts, studies with 16-IHA have shown how substrate availability, such as the presence of glucose, shifts the balance between fatty acid oxidation and storage. nih.gov This is particularly relevant for understanding conditions like ischemia, where a switch from aerobic fatty acid oxidation to anaerobic glycolysis occurs. The ability to quantify these metabolic shifts using 16-IHA provides valuable insights into the pathophysiology of ischemic heart disease. nih.gov

Animal models of metabolic syndrome, often induced by specific diets in rodents, are used to study the systemic and cardiac consequences of conditions like obesity and insulin (B600854) resistance. d-nb.info These models are crucial for understanding heart failure with preserved ejection fraction (HFpEF), a condition strongly linked to metabolic disturbances. frontiersin.orgbiorxiv.org While not explicitly detailing the use of 16-IHA, these models represent a significant area where fatty acid tracers contribute to understanding how metabolic disorders impact cardiac function and lead to disease. frontiersin.orgbiorxiv.org

The development of various animal models, including those for heart failure with reduced ejection fraction (HFrEF) and HFpEF, has been essential for research into cardiac pathophysiology. frontiersin.org These models, ranging from surgical induction in rodents to diet-induced metabolic dysfunction in larger animals, provide the platforms to study the intricate changes in myocardial metabolism. frontiersin.orgd-nb.info

Analytical and Imaging Methodologies for Research

Radiometric Detection Techniques

Radiometric detection is a cornerstone in the analysis of radiolabeled 16-Iodohexadecanoic acid, typically incorporating isotopes of iodine such as Iodine-123 or Iodine-125. These techniques are prized for their high sensitivity and specificity in quantifying the amount of the radiolabeled compound in various samples. nih.gov

External Counting for Kinetic Analysis

External counting is a non-invasive technique used to monitor the kinetics of radiolabeled compounds in vivo or in isolated organ systems. In studies involving radioiodinated this compound (IHA), a scintillation detector is placed externally to the subject or organ, such as an isolated perfused rat heart, to measure the emission of gamma rays over time. oup.com

Following the administration of a bolus of radioiodinated IHA, a time-activity curve is generated. oup.com This curve typically displays an initial sharp spike in radioactivity, corresponding to the delivery of the tracer to the tissue, followed by a multi-component clearance curve. oup.com This clearance phase provides a wealth of information on the compound's uptake, metabolism (including oxidation and storage), and the elimination of metabolic byproducts like free iodide. oup.comresearchgate.net

Research on isolated rat hearts has demonstrated that the shape of this curve is sensitive to metabolic conditions. For instance, the presence of glucose in the perfusion medium has been shown to reduce the rate of fatty acid oxidation. nih.govoup.com This leads to an increased retention of radioactivity in the organic fraction of the heart tissue and a diminished rebound of activity in the coronary effluent, which corresponds to the washout of metabolic byproducts. oup.comnih.govoup.com These findings validate that the metabolic transformations of IHA can be effectively monitored and quantified through external detection, making it a valuable tool for studying myocardial fatty acid metabolism. oup.com

Liquid Scintillation Counting in Tissue Homogenates and Effluents

Liquid Scintillation Counting (LSC) is a highly efficient laboratory method for quantifying radioactivity, especially for beta-emitting and Auger electron-emitting isotopes like Iodine-125. uwm.edupsu.edu The fundamental principle involves dissolving the sample containing the radionuclide in a "cocktail," a liquid medium containing a solvent and scintillators (fluors). psu.eduiaea.org The energy from the radioactive decay is transferred to the solvent and then to the fluors, which in turn emit photons of light. uwm.eduiaea.org These light flashes are detected by photomultiplier tubes and registered as counts per minute (CPM). iaea.org

This technique is extensively used to measure the radioactivity of this compound in processed biological samples. For instance, after kinetic studies on isolated hearts, the organs can be processed to separate different tissue fractions. The radioactivity within these fractions, such as tissue homogenates or their supernatants, can be accurately quantified using LSC. snmjournals.org Similarly, the radioactivity in the coronary effluents collected during perfusion experiments can be measured to track the washout of the compound and its metabolites. snmjournals.org

To ensure accuracy, a process known as quench correction is often employed. Quenching refers to any interference in the process of converting decay energy into light, which can be caused by impurities or color in the sample. iaea.org External standards, typically a gamma source, can be used to measure the degree of quenching and correct the measured counts, allowing for the conversion of CPM to the absolute decay rate in disintegrations per minute (DPM). psu.edusnmjournals.org

The preparation of samples for LSC is critical. For aqueous samples like tissue homogenates, emulsifying cocktails are required to ensure a homogenous mixture with the organic scintillant. revvity.com For solid samples, chemical solubilizing agents may be used to digest the tissue matrix before counting. revvity.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from precursors, byproducts, and metabolites, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile separation technique used for qualitative analysis, reaction monitoring, and purity assessment. libretexts.org It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). libretexts.orgsavemyexams.com

In the context of this compound and its derivatives, TLC is used to confirm the formation of the desired product and to check for the presence of unreacted starting materials or impurities. For example, in the synthesis of related radiolabeled fatty acids, TLC is a standard method to analyze the reaction mixture. semanticscholar.org

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org The Rf value is characteristic for a compound under specific conditions (stationary phase, mobile phase, temperature). libretexts.org

The choice of the mobile phase is crucial for achieving good separation. A common approach for non-polar stationary phases like silica gel is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). savemyexams.com The polarity of the mobile phase is adjusted to optimize the Rf values, which should ideally be between 0.2 and 0.8 for good separation. For acidic compounds like this compound, the addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape.

The following table provides examples of mobile phase systems used in the TLC analysis of organic acids and related compounds.

Stationary PhaseMobile Phase (v/v/v)Analyte Class
Silica Gel GF254Chloroform : Ethyl Acetate : Formic Acid (5:4:1)Phenolic Compounds
CelluloseEthyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26)Phenolic Compounds

This table illustrates typical solvent systems used for the separation of organic compounds on TLC, based on published methods for similar analytes. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, identification, and quantification of components in a mixture. khanacademy.org It utilizes a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. khanacademy.org

HPLC is a definitive method for assessing the purity of this compound and analyzing its metabolic products. In the synthesis of related compounds, such as 16-fluorohexadecanoic acid from a 16-iodo precursor, reverse-phase HPLC is used to confirm that a single, pure radioactive product is formed.

In a typical reverse-phase HPLC setup for fatty acid analysis, an octadecylsilyl (ODS or C18) column is used as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to ensure that the carboxylic acid analytes are in their protonated form, leading to sharper peaks. nih.gov Detection can be achieved using a UV detector, as the carboxyl group absorbs light at low wavelengths (around 205-210 nm).

The primary data point in an HPLC analysis is the retention time (tR), which is the time it takes for a specific analyte to travel from the injector to the detector. Under constant conditions, the retention time is highly reproducible and serves as an identifier for the compound.

The table below shows representative retention times for various organic acids, demonstrating how HPLC separates compounds based on their physicochemical properties.

CompoundRetention Time (min)
Gallic Acid5.343
Oxalic Acid7.7
Citric Acid9.3
Malic Acid11.1
Succinic Acid13.2

This table provides examples of HPLC retention times for several organic acids under specific chromatographic conditions, illustrating the separation capabilities of the technique. researchgate.netfabad.org.tr

Nuclear Spectroscopic Methods for Characterization (e.g., NMR for related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the precise chemical structure of molecules. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org While direct NMR data for this compound is not commonly published, extensive data exists for the closely related hexadecanoic acid (palmitic acid) and its derivatives, providing a clear blueprint for the characterization of the iodo-analogue.

NMR spectra provide information on the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the molecular structure. Key parameters include the chemical shift (δ), which indicates the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei.

In the ¹H NMR spectrum of a long-chain fatty acid like hexadecanoic acid, distinct signals are observed for the terminal methyl protons (CH₃), the numerous methylene (B1212753) protons (CH₂) in the aliphatic chain, the methylene group alpha to the carboxyl group (α-CH₂), and the acidic proton of the carboxyl group (COOH). researchgate.net Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the terminal methyl carbon, and the various methylene carbons along the chain. researchgate.net

For this compound, the key differentiating feature in the NMR spectra would be the significant downfield shift of the signals for the protons and the carbon at the C-16 position due to the deshielding effect of the electronegative iodine atom.

The following table summarizes the expected ¹³C NMR chemical shifts for hexadecanoic acid, which serves as a reference for interpreting the spectrum of its 16-iodo derivative.

Carbon AtomChemical Shift (δ) in ppm
C=O (C-1)178.30
C-234.0
C-324.5
C-4 to C-1329.0 - 29.5
C-1431.9
C-1522.7
CH₃ (C-16)14.1

This table presents the ¹³C NMR chemical shift assignments for hexadecanoic acid, providing a baseline for the structural characterization of its derivatives. researchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure by establishing ¹H-¹H and ¹H-¹³C connectivities throughout the molecule. srce.hr

Molecular Imaging Modalities in Preclinical Research

The investigation of fatty acid metabolism and its role in various physiological and pathological states relies heavily on advanced molecular imaging techniques. These methods allow for the non-invasive visualization and quantification of metabolic processes at the cellular and tissue level. For the study of fatty acid utilization, this compound, a long-chain fatty acid analog, serves as a valuable tracer when labeled with a suitable radioisotope. Its behavior mimics that of natural fatty acids, enabling researchers to probe their metabolic pathways in preclinical models. The following sections detail the principles and applications of key imaging modalities used in conjunction with this compound and its analogs.

Single-Photon Emission Computed Tomography (SPECT) Principles for Tracer Studies

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiopharmaceutical within the body. nih.govscispace.com The fundamental principle of SPECT involves the administration of a tracer labeled with a gamma-emitting radioisotope, such as Iodine-123 (¹²³I). bioscientifica.com For metabolic studies involving this compound, the compound is labeled to create [¹²³I]this compound.

Once introduced into the bloodstream, the radiolabeled fatty acid is taken up by tissues, particularly those with high energy demands like the myocardium. mu-sofia.bg The heart primarily uses fatty acids as its energy source under normal aerobic conditions. researchgate.net The SPECT gamma camera rotates around the subject, detecting the single photons emitted by the decaying ¹²³I. nih.govscispace.com This data is then computationally reconstructed to create cross-sectional images that map the tracer's concentration in the tissue. scispace.com

The key principles of using [¹²³I]this compound in SPECT studies are:

Tracer Uptake and Metabolism: The initial uptake of the tracer in the myocardium is proportional to regional blood flow and the rate of fatty acid extraction by the myocytes. Following uptake, straight-chain radioiodinated fatty acids like this compound undergo β-oxidation, the primary metabolic pathway for fatty acids. nih.gov This metabolic process leads to the clearance of radioactivity from the heart muscle over time. The rate of this clearance can be measured and provides an index of fatty acid oxidation. nih.gov

Detection of Ischemia: In ischemic conditions, myocardial metabolism shifts from fatty acid oxidation to glucose utilization. researchgate.netsnmjournals.org This metabolic switch results in reduced uptake and significantly slower clearance of [¹²³I]this compound from the ischemic but still viable tissue compared to normally perfused areas. snmjournals.org By comparing images taken at rest and under stress, or by comparing the fatty acid tracer distribution with a perfusion agent, SPECT can identify these "perfusion-metabolism mismatches," which are indicative of viable, hibernating myocardium. jci.org

Comparison with Other Tracers: While effective, the rapid clearance of straight-chain fatty acids like [¹²³I]this compound can pose challenges for the temporal resolution of SPECT systems. nih.gov This has led to the development of modified fatty acid analogs, such as β-methyl-p-[¹²³I]-iodophenyl-pentadecanoic acid (BMIPP), which are metabolically trapped within the cell, allowing for longer imaging times. snmjournals.orgosti.gov Nevertheless, the study of straight-chain analogs like this compound provides more direct information on the rate of β-oxidation. nih.govnih.gov

Table 1: Comparison of SPECT Tracers for Myocardial Metabolism

Tracer Chemical Class Primary Metabolic Information Imaging Characteristics
[¹²³I]this compound Straight-Chain Fatty Acid Analog Uptake and β-Oxidation Rate Rapid clearance kinetics reflecting metabolism. nih.gov
[¹²³I]Iodophenylpentadecanoic Acid (IPPA) Straight-Chain Fatty Acid Analog Uptake and β-Oxidation Rate Similar to this compound; rapid clearance. nih.gov
[¹²³I]BMIPP Branched-Chain Fatty Acid Analog Uptake and Storage Prolonged myocardial retention due to inhibited β-oxidation. snmjournals.orgosti.gov
Thallium-201 (²⁰¹Tl) Potassium Analog Perfusion and Viability Used as a perfusion marker to compare with metabolic tracers. mu-sofia.bg

Positron Emission Tomography (PET) Analogs and Research Applications

Positron Emission Tomography (PET) is another powerful molecular imaging modality that offers higher sensitivity and spatial resolution compared to SPECT. ahajournals.org PET works by detecting pairs of 511 keV gamma rays emitted indirectly by a positron-emitting radionuclide. ahajournals.org While this compound is typically labeled with ¹²³I for SPECT, its principles of tracing fatty acid metabolism have been extended to PET through the development of analogous compounds labeled with positron emitters, most commonly Fluorine-18 (¹⁸F). researchgate.net

The development of ¹⁸F-labeled fatty acid analogs was driven by the practical advantages of ¹⁸F, which has a longer half-life (110 minutes) compared to Carbon-11 (20 minutes), allowing for more complex imaging protocols and distribution to centers without an on-site cyclotron. researchgate.netnih.gov

Key PET Analogs and Their Applications:

16-[¹⁸F]Fluorohexadecanoic Acid (FHDA): This is the direct PET analog of this compound, where the iodine atom is replaced with a positron-emitting ¹⁸F atom. researchgate.netresearchgate.net Like its iodinated counterpart, FHDA is used to study myocardial fatty acid metabolism. researchgate.net Its clearance from the myocardium reflects β-oxidation, and it has been used in preclinical research to assess changes in fatty acid utilization under various physiological and pathological conditions. researchgate.net

Thia-Substituted Fatty Acids: A significant class of PET tracers for fatty acid oxidation includes those with a sulfur atom (thia-) substituted into the carbon chain. nih.gov

14(R,S)-[¹⁸F]Fluoro-6-thia-heptadecanoic Acid (FTHA): FTHA was one of the first such analogs developed. It is taken up by myocytes and enters the β-oxidation pathway. The presence of the sulfur atom, however, prevents the completion of the metabolic cycle, leading to the "metabolic trapping" of the radiolabel within the mitochondria. nih.govsnmjournals.org This trapping allows for quantification of fatty acid uptake and oxidation rates. FTHA has been used in research to study myocardial metabolism in congestive heart failure and to assess fatty acid uptake in skeletal muscle and even tumors. nih.govnih.govsnmjournals.org

18-[¹⁸F]Fluoro-4-thia-oleate (FTO): This is a more recently developed oleate-based analog designed to improve specificity for imaging fatty acid oxidation, particularly under hypoxic conditions. snmjournals.orgnih.gov

Other Phenyl-Containing Analogs: Researchers have also developed ¹⁸F-labeled fatty acids that incorporate a phenyl group, similar to SPECT tracers like IPPA. An example is 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid , which has shown potential as a clinical PET probe for myocardial fatty acid metabolism due to its high heart uptake. osti.gov

Research Applications: The primary research application of these PET analogs is the non-invasive quantification of regional myocardial fatty acid metabolism. nih.gov This has proven valuable in:

Ischemic Heart Disease: Differentiating between viable and non-viable myocardial tissue. nih.gov

Cardiomyopathies: Investigating the underlying metabolic disturbances in different forms of cardiomyopathy. nih.gov

Heart Failure: Understanding shifts in substrate utilization, such as the balance between fatty acid and glucose metabolism, in the failing heart. nih.govsnmjournals.org

Oncology: Exploring the role of fatty acid oxidation in cancer cell metabolism, as some tumors exhibit high rates of fatty acid uptake. nih.gov

Table 2: Selected PET Analogs for Fatty Acid Metabolism Research

PET Analog Radionuclide Key Structural Feature Mechanism of Action Primary Research Area
16-[¹⁸F]Fluorohexadecanoic Acid (FHDA) ¹⁸F Terminal Fluorine Substrate for β-oxidation with metabolic clearance. researchgate.net Myocardial Metabolism researchgate.net
[¹⁸F]FTHA ¹⁸F Thia-substitution Metabolic trapping after entry into β-oxidation. nih.govsnmjournals.org Myocardial & Skeletal Muscle Metabolism nih.govsnmjournals.org
[¹⁸F]FTO ¹⁸F Thia-substitution, Oleate-based Metabolic trapping, improved specificity. snmjournals.orgnih.gov Myocardial Metabolism nih.gov
[¹¹C]Palmitate ¹¹C Natural Fatty Acid Substrate for β-oxidation with metabolic clearance. researchgate.net Myocardial Metabolism (Gold Standard) researchgate.net

Autoradiography and Phosphorimaging in Tissue Analysis

Autoradiography and phosphorimaging are powerful ex vivo techniques that provide high-resolution visualization of the distribution of radiolabeled compounds within tissue sections. These methods are crucial for validating in vivo imaging findings from SPECT and PET and for conducting detailed mechanistic studies at the tissue and cellular level. For these applications, this compound is typically labeled with Iodine-125 (¹²⁵I), a gamma emitter with a longer half-life suitable for lengthy laboratory procedures.

Principles of Autoradiography: The core principle of autoradiography involves administering a radiolabeled compound, such as [¹²⁵I]this compound, to a preclinical model. nih.govnih.gov After a designated time, the animal is euthanized, and the tissues of interest (e.g., the heart) are excised, frozen, and sliced into very thin sections. These tissue sections are then placed in direct contact with a photographic emulsion or film. The radiation emitted from the ¹²⁵I atoms within the tissue exposes the emulsion. After an exposure period, the film is developed, creating an image (an autoradiogram) that reveals the precise location and relative concentration of the radiolabeled fatty acid within the tissue's microstructure.

Quantitative Autoradiography: By co-exposing a set of calibrated radioactive standards, the optical density of the autoradiogram can be converted into quantitative data on the amount of radioactivity per unit mass of tissue. This technique, known as quantitative whole-body autoradiography (QWBA), allows for a detailed assessment of tracer distribution across multiple organs and within specific regions of a single organ. nih.gov For example, dual-tracer autoradiography, using [¹²⁵I]BMIPP (a fatty acid analog) and Thallium-201 (a perfusion marker), has been used to demonstrate heterogeneous fatty acid uptake and its uncoupling from blood flow in cardiomyopathic hamster models at a microscopic level. osti.govnih.govsnmjournals.org

Phosphorimaging: Phosphorimaging, or phosphor image analysis, is a more modern and quantitative alternative to traditional film autoradiography. Instead of film, tissue sections are exposed to a phosphor imaging plate. nih.govnih.gov The plate contains photostimulable phosphor crystals that absorb the energy from the emitted radiation. When the plate is later scanned by a laser, the stored energy is released as light, which is detected by a photomultiplier tube. The resulting digital image provides a highly linear and quantitative representation of the radioactivity distribution over a much wider dynamic range than film. nih.govahajournals.org

Research Findings from Tissue Analysis:

Metabolic Heterogeneity: Autoradiography has been instrumental in showing the regional differences in fatty acid uptake within the myocardium, particularly in disease states. It can visualize reduced tracer accumulation in infarcted areas and heterogeneous patterns in cardiomyopathies. osti.govnih.gov

Subcellular Distribution: Studies have used these techniques after tissue fractionation to determine the intracellular fate of radiolabeled fatty acids, tracking their incorporation into complex lipids like triglycerides and phospholipids. ahajournals.orgnih.gov For instance, [¹²⁵I]this compound has been used to study protein palmitoylation, where the fatty acid is covalently attached to proteins. ahajournals.orgnih.gov

Validation of In Vivo Imaging: Autoradiography provides the "gold standard" for validating the distribution patterns observed in SPECT and PET scans, confirming that the signals detected in vivo correspond to the actual tracer accumulation in the target tissue.

Design Principles for Modified 16 Iodohexadecanoic Acid Tracers

Structure-Activity Relationships in Fatty Acid Analogs

The biological fate of 16-Iodohexadecanoic acid and its analogs is intricately linked to their chemical structure. Modifications to the fatty acid chain length and the introduction of branching can significantly alter their myocardial uptake, retention, and metabolic pathway.

Research has demonstrated a clear relationship between the carbon chain length of terminally iodinated fatty acids and their metabolic processing in the myocardium. nih.govnih.gov Fatty acids with chain lengths of 15 carbons or fewer predominantly undergo β-oxidation, the primary energy-producing pathway for fatty acids in the heart. nih.govnih.gov As the chain length increases to 18 or 21 carbons, the metabolic preference shifts towards storage in triglycerides. nih.govnih.gov This shift is accompanied by higher myocardial extraction and increased heart-to-blood ratios at early time points. nih.govnih.gov

The introduction of methyl branching along the fatty acid chain is another critical structural modification. Methyl groups can sterically hinder the enzymes involved in β-oxidation, thereby slowing down the metabolic breakdown of the fatty acid analog. nih.gov This leads to prolonged retention of the tracer in the myocardium, which is advantageous for imaging purposes. The position of the methyl group is also crucial; for instance, β-methylation has been shown to be particularly effective at inhibiting metabolism and increasing myocardial retention. nih.govnih.gov

The following table summarizes the effect of chain length on the myocardial uptake and metabolic fate of ω-iodo fatty acids in rats.

Compound (I(CH2)nCOOH)Chain Length (n+2)Myocardial Extraction (% kg dose/g at 5 min)Primary Metabolic Fate
12-Iodododecanoic acid12N/Aβ-oxidation
14-Iodotetradecanoic acid14N/Aβ-oxidation
17-Iodoheptadecanoic acid17N/Aβ-oxidation
20-Iodoeicosanoic acid201.05Triglyceride storage
23-Iodotricosanoic acid230.79Triglyceride storage

Development of Unsaturated and Substituted Derivatives

To further refine the properties of this compound as a tracer, researchers have developed a variety of unsaturated and substituted derivatives. These modifications aim to fine-tune the molecule's interaction with metabolic enzymes and transport proteins.

Unsaturated Derivatives: Introducing double bonds into the fatty acid chain creates unsaturated analogs. The presence and position of these double bonds can influence the molecule's shape and flexibility, potentially affecting its uptake and metabolism. For example, the metabolism of unsaturated fatty acids requires additional enzymatic steps compared to their saturated counterparts, which can alter their processing rate in the myocardium. nih.gov

Substituted Derivatives:

Phenyl Substitution: A significant advancement in tracer design has been the introduction of a terminal iodophenyl group. nih.gov This modification creates a more stable carbon-iodine bond compared to the iodoalkyl group in straight-chain analogs, reducing the in vivo release of free radioiodide. nih.gov This enhanced stability improves image quality by lowering background signals from non-target tissues. The position of the iodine on the phenyl ring (ortho vs. para) can also dramatically affect the tracer's kinetics. nih.gov

Methyl Substitution: As previously mentioned, methyl branching is a key strategy. The development of compounds like 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) exemplifies this approach. The β-methyl group in BMIPP significantly slows its clearance from the myocardium, allowing for better visualization of fatty acid uptake. nih.gov Further modification by adding a second methyl group at the 3-position, as in 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP), results in even more prolonged myocardial retention. nih.gov

Heteroatom Substitution: Replacing a carbon atom in the fatty acid chain with a heteroatom, such as sulfur (thia-substituted) or tellurium (tellura-substituted), represents another innovative approach. Thia-substituted fatty acids, for instance, can be designed to be poor substrates for β-oxidation, leading to their accumulation in the myocardium. nih.govresearchgate.netnih.gov The position of the sulfur atom is critical; a sulfur atom at the 3-position effectively blocks β-oxidation, while substitution at other positions may allow for partial metabolism. nih.govresearchgate.net Tellurium-containing fatty acid analogs have also been investigated and show altered myocardial uptake and retention patterns, indicating that the specific heteroatom influences the biological behavior of the tracer. nih.govnih.govnih.gov

The table below provides examples of substituted fatty acid analogs and their key characteristics.

Derivative TypeExample CompoundKey Structural ModificationImpact on Myocardial Kinetics
Phenyl-substituted15-(p-iodophenyl)pentadecanoic acid (IPPA)Terminal p-iodophenyl groupIncreased stability of the radioiodine label. nih.gov
Methyl-branched15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP)Methyl group at the β-positionDelayed myocardial clearance. nih.gov
Dimethyl-branched15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP)Two methyl groups at the β-positionProlonged myocardial retention. nih.gov
Thia-substitutedTetradecylthioacetic acidSulfur atom in the carbon chainInhibition of β-oxidation. nih.gov

Strategies for Enhancing Metabolic Specificity or Trapping

A primary goal in the design of modified this compound tracers is to achieve "metabolic trapping." This means the tracer is taken up by the myocardial cells but is then either poorly metabolized or becomes trapped within a specific metabolic pool, allowing for static imaging over a longer period.

The most common strategy to achieve metabolic trapping is the inhibition of β-oxidation. nih.gov As the main catabolic pathway for fatty acids, blocking β-oxidation leads to the accumulation of the fatty acid analog or its early metabolites within the mitochondria or cytoplasm.

Inhibition of β-oxidation can be achieved through several structural modifications:

β-Methylation: As discussed, the introduction of one or two methyl groups at the β-carbon (C-3) position effectively hinders the action of the enzymes responsible for β-oxidation. nih.govnih.gov This steric hindrance prevents the fatty acid from progressing through the metabolic spiral.

α-Methylation: Placing a methyl group at the α-carbon (C-2) position can also inhibit metabolism, leading to increased retention. nih.gov

Heteroatom Substitution: The strategic placement of a heteroatom like sulfur can disrupt the normal enzymatic process of β-oxidation. For example, a 3-thia fatty acid cannot be processed by the mitochondrial β-oxidation machinery. nih.govresearchgate.net

By being taken up by the myocardium but not readily metabolized, these "metabolically trapped" tracers provide a snapshot of regional fatty acid uptake, which can be indicative of myocardial viability. The prolonged and stable signal from these trapped tracers is particularly beneficial for single-photon emission computed tomography (SPECT) imaging, which requires longer acquisition times. nih.gov

The following table summarizes various strategies for enhancing metabolic trapping and their underlying mechanisms.

StrategyStructural ModificationMechanism of TrappingExample Compound
Steric Hindranceβ-MethylationInhibition of β-oxidation enzymes. nih.govBMIPP
Steric Hindranceα-MethylationInhibition of β-oxidation enzymes. nih.gov14-(p-iodophenyl)-2(RS)-methyltetradecanoic acid
Enzymatic Blockade3-Thia substitutionCannot be processed by β-oxidation enzymes. nih.govresearchgate.net3-Thia fatty acids
Altered Substrate SpecificityTerminal Phenyl GroupSlower back diffusion from tissue compared to straight-chain analogs. nih.govIPPA

Future Directions and Research Perspectives

Advancements in Radiochemical Synthesis for Enhanced Yield and Specificity

The utility of radioiodinated compounds like 16-iodohexadecanoic acid is fundamentally linked to the efficiency and purity of their synthesis. Future research will continue to focus on optimizing radiolabeling procedures to maximize yield and ensure high specific activity.

Recent advancements in radioiodination methods offer promising avenues for the synthesis of this compound. Traditional methods often involve nucleophilic substitution reactions, such as halogen exchange, where a precursor molecule like 16-bromohexadecanoic acid is reacted with a radioiodide salt. To improve the efficiency of these reactions, researchers are exploring various catalytic systems and reaction conditions. For instance, the use of quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to significantly enhance the yield of radioiodination in two-phase systems.

Furthermore, solid-phase radioiodination techniques present a convenient and efficient alternative. These methods can offer regioselective iodination with high yields and short reaction times, simplifying the purification process. Isotopic exchange reactions, while sometimes resulting in modest molar activity, have also been refined for the preparation of radioiodinated fatty acids with high radiochemical purity.

A key challenge in radiolabeling is to achieve high specific activity, which is crucial for sensitive in vivo imaging. Future synthetic strategies will likely focus on the development of novel precursors and activation methods that facilitate the incorporation of radioiodine with minimal non-radioactive contaminants. This includes exploring different leaving groups on the fatty acid backbone and optimizing purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product with high purity.

Table 1: Comparison of Radioiodination Methods for Fatty Acids

MethodPrecursorKey FeaturesPotential for this compound Synthesis
Nucleophilic Substitution (Halogen Exchange) 16-Bromohexadecanoic acidWell-established, can be optimized with catalysts.High potential for improved yield and purity with advanced catalysts.
Solid-Phase Radioiodination ω-iodophenyl fatty acids (as a model)Regioselective, high yield, simple purification.Adaptable for straight-chain fatty acids, offering efficiency gains.
Isotopic Exchange Non-radioactive this compoundCan produce high radiochemical purity.Useful for producing reference standards and in specific research applications.

Exploration of Novel Research Applications Beyond Cardiac Metabolism

While the primary application of this compound has been in cardiology, its role as a metabolic tracer holds significant potential in other fields of research, particularly in oncology and neurology.

Oncology: Cancer cells often exhibit altered fatty acid metabolism, relying on increased fatty acid uptake and oxidation to fuel their rapid proliferation. Radioiodinated fatty acid analogues like this compound could serve as valuable probes to visualize and quantify these metabolic changes in tumors. This could have implications for cancer diagnosis, staging, and monitoring treatment response. For instance, increased uptake of the tracer in a tumor could indicate a more aggressive phenotype. Further research is needed to validate the use of this compound in various cancer models and to understand its metabolic fate in different tumor microenvironments.

Neurology: The brain has a high energy demand and utilizes fatty acids for various functions, including membrane synthesis and energy production. Dysregulation of fatty acid metabolism has been implicated in several neurodegenerative diseases. While the blood-brain barrier poses a challenge for the delivery of many molecules, studies with other fatty acids suggest that they can be transported into the brain. Therefore, this compound could potentially be used to study fatty acid metabolism in the brain and investigate its role in neurological disorders. This could open new avenues for understanding disease pathogenesis and developing novel therapeutic strategies.

Integration with Multi-Omics Approaches in Metabolic Research

The advent of "multi-omics" technologies, which involve the comprehensive analysis of various biological molecules such as genes (genomics), proteins (proteomics), and metabolites (metabolomics and lipidomics), offers a powerful platform to gain a holistic understanding of complex biological systems. The integration of this compound as a metabolic tracer with these approaches can provide unprecedented insights into lipid metabolism.

By administering this compound and subsequently performing lipidomic and metabolomic analyses on tissues or biofluids, researchers can trace the metabolic fate of this fatty acid in detail. This would allow for the identification and quantification of its various metabolic products, providing a dynamic view of fatty acid oxidation, esterification, and incorporation into complex lipids.

For example, combining this compound tracing with lipidomics could reveal how different tissues handle this fatty acid and how this is altered in disease states. This could lead to the discovery of novel biomarkers for metabolic disorders. Similarly, integrating tracer studies with proteomics could identify the key enzymes and transport proteins involved in the metabolism of this compound.

While direct studies integrating this compound with multi-omics are still emerging, the framework for such investigations is well-established from studies using other labeled fatty acids. The future of metabolic research lies in these integrative approaches, and this compound is poised to be a valuable tool in this endeavor.

Development of Advanced Computational Models for Tracer Kinetics

Mathematical modeling of tracer kinetics is essential for quantifying metabolic rates from dynamic imaging data obtained with radiotracers like this compound. The development of more sophisticated computational models will enhance the accuracy and interpretability of these measurements.

Compartmental models are commonly used to describe the distribution and metabolism of tracers in tissues. These models typically consist of several compartments representing different physiological pools, such as the vascular space, the intracellular space, and metabolic products. For this compound, a four-compartment model has been developed to represent vascular, intracellular, esterified, and iodide pools in the heart.

Future advancements in this area will likely involve the development of more complex and physiologically realistic models. This could include incorporating additional compartments to represent different metabolic pathways or cell types within a tissue. Furthermore, the application of advanced mathematical techniques and machine learning algorithms could improve the fitting of these models to experimental data and provide more robust estimates of metabolic parameters.

The development of multi-scale models that integrate data from the molecular to the whole-organ level will also be a key area of future research. These models could simulate the transport of this compound across cell membranes, its binding to intracellular proteins, and its entry into metabolic pathways, providing a more comprehensive understanding of its kinetics.

Table 2: Key Parameters in Tracer Kinetic Models for this compound

ParameterDescriptionBiological Significance
K1 Rate constant for tracer uptake from blood to tissueReflects tissue perfusion and fatty acid transport
k2 Rate constant for tracer clearance from tissue to bloodRepresents the rate of back-diffusion of the unmetabolized tracer
k3 Rate constant for the metabolic trapping of the tracerIndicates the rate of entry into metabolic pathways (e.g., β-oxidation)
k4 Rate constant for the clearance of metabolic productsReflects the washout of metabolites from the tissue

Role in Basic Science Discoveries related to Lipid Biochemistry

Beyond its clinical and diagnostic potential, this compound will continue to be a valuable tool for fundamental research in lipid biochemistry. Its ability to mimic natural fatty acids allows researchers to probe various aspects of lipid metabolism with high precision.

One of the key applications of this compound in basic science is the study of fatty acid transport across cell membranes. By measuring the uptake of the radiolabeled tracer in different cell types or in the presence of specific inhibitors, researchers can identify and characterize the proteins involved in fatty acid transport.

Furthermore, this compound is an excellent probe for investigating the regulation of β-oxidation, the primary pathway for fatty acid degradation. Studies using this tracer have helped to elucidate the rate-limiting steps in this pathway and how it is controlled by various physiological and pathological conditions. For example, by comparing the clearance of this compound with that of other labeled fatty acids, researchers can gain insights into the substrate specificity of the enzymes involved in β-oxidation.

The use of this compound in combination with genetic and molecular biology techniques will continue to unravel the intricate details of lipid metabolism. For instance, it can be used to study the metabolic consequences of knocking out specific genes involved in fatty acid metabolism or to investigate the effects of novel drugs that target lipid metabolic pathways. These fundamental discoveries will ultimately contribute to a better understanding of human health and disease.

Q & A

Q. How can researchers optimize in vivo stability of this compound for longitudinal metabolic studies?

  • Methodology : Incorporate radiolabeled isotopes (e.g., ¹²³I) and track biodistribution via SPECT/CT. Stabilize the compound against deiodination by formulating lipid emulsions or encapsulating in liposomes. Preclinical studies in cold-exposed models (e.g., brown adipose tissue activation) validate tracer retention in target tissues .

Q. What analytical techniques are critical for distinguishing this compound from its metabolic byproducts in complex biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns separates intact IHDA from β-oxidation products (e.g., iodotetradecanoic acid). Isotope dilution methods improve quantification accuracy in plasma or tissue homogenates .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate the toxicity of this compound in cell cultures?

  • Methodology : Use a tiered approach:

Pilot assays : Determine IC₅₀ via MTT or ATP-based viability tests.

Mechanistic studies : Assess mitochondrial dysfunction (Seahorse assay) or ROS production (DCFH-DA probes) at sublethal doses.

Long-term exposure : Monitor adaptive responses (e.g., antioxidant gene expression via qPCR) .

Q. What statistical frameworks address clustered data in studies involving repeated measurements of this compound metabolism?

  • Methodology : Employ mixed-effects models to account for intra-subject correlations. For example, nested ANOVA or generalized estimating equations (GEEs) analyze time-dependent changes in tracer uptake across multiple organs .

Data Interpretation Challenges

Q. How can conflicting results between in vitro and in vivo studies on this compound’s β-oxidation be reconciled?

  • Methodology : In vitro systems (e.g., isolated mitochondria) lack compensatory pathways present in vivo. Normalize data to tissue-specific enzyme activities (e.g., CPT1 for fatty acid transport) and validate using genetic knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.